Magainin B

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H185N31O27S/c1-15-65(7)94(145-90(150)58-121)114(172)125-60-91(151)132-76(40-26-30-47-117)103(161)141-84(54-73-36-22-18-23-37-73)111(169)139-82(52-63(3)4)110(168)142-86(56-75-59-124-62-126-75)109(167)129-67(9)97(155)127-68(10)98(156)134-78(42-28-32-49-119)104(162)136-79(43-29-33-50-120)105(163)140-83(53-72-34-20-17-21-35-72)108(166)130-69(11)99(157)133-77(41-27-31-48-118)102(160)128-70(12)101(159)138-85(55-74-38-24-19-25-39-74)113(171)146-93(64(5)6)115(173)131-71(13)100(158)135-80(44-45-92(152)153)107(165)147-95(66(8)16-2)116(174)137-81(46-51-175-14)106(164)143-87(57-89(122)149)112(170)144-88(61-148)96(123)154/h17-25,34-39,59,62-71,76-88,93-95,148H,15-16,26-33,40-58,60-61,117-121H2,1-14H3,(H2,122,149)(H2,123,154)(H,124,126)(H,125,172)(H,127,155)(H,128,160)(H,129,167)(H,130,166)(H,131,173)(H,132,151)(H,133,157)(H,134,156)(H,135,158)(H,136,162)(H,137,174)(H,138,159)(H,139,169)(H,140,163)(H,141,161)(H,142,168)(H,143,164)(H,144,170)(H,145,150)(H,146,171)(H,147,165)(H,152,153)/t65?,66?,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNMJWFWBZQVFT-FIHNEYJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H185N31O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2478.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117665-48-2 | |

| Record name | Magainin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117665482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Resin Activation and Amino Acid Coupling

The synthesis initiates with the activation of the benzhydrylamine resin using symmetric anhydrides or active esters of Boc-amino acids. For this compound, which comprises 23 amino acids (Table 1), each coupling step involves:

-

Deprotection of the Boc group using trifluoroacetic acid (TFA).

-

Neutralization with diisopropylethylamine (DIEA) to regenerate the resin’s free amine.

-

Activation of the incoming Boc-amino acid with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

-

Coupling to the resin-bound peptide chain for 1–2 hours under nitrogen atmosphere.

This iterative process ensures high coupling efficiency (>99%), critical for minimizing deletion sequences.

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide-resin complex is treated with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour. HF simultaneously cleaves the peptide from the resin and removes side-chain protecting groups (e.g., benzyl for serine, tosyl for arginine). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a white powder.

Purification and Characterization

Gel Filtration Chromatography

Initial purification of this compound is achieved using Sephadex G-25 gel filtration. The lyophilized crude product is dissolved in 0.1% acetic acid and loaded onto a column equilibrated with the same solvent. Elution profiles monitored at 280 nm reveal a major peak corresponding to the target peptide, which is collected and lyophilized.

Reverse-Phase HPLC

Final purification employs reverse-phase HPLC on a C18 column with a gradient of acetonitrile (10–60%) in 0.1% trifluoroacetic acid. this compound elutes at ~42% acetonitrile, as confirmed by analytical HPLC (purity >95%). Mass spectrometry (MALDI-TOF) validates the molecular weight (observed: 2465.9 Da; theoretical: 2465.8 Da).

Table 1. Sequence and Physicochemical Properties of this compound

| Property | Value |

|---|---|

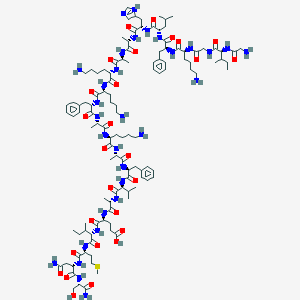

| Sequence | GIGKFLHSAKKFGKAFVGEIMNS-NH2 |

| Molecular Weight (Da) | 2465.9 |

| Hydrophobicity (H) | 0.373 |

| Hydrophobic Moment (µH) | 0.475 |

| Net Charge | +3 |

Structural Confirmation and Functional Analysis

Circular Dichroism (CD) Spectroscopy

CD spectra of this compound in 30% trifluoroethanol (TFE) reveal a characteristic α-helical structure, with minima at 208 nm and 222 nm. The mean residue ellipticity ([θ]222) of −13,207 deg·cm²·dmol⁻¹ corresponds to ~50% α-helix content, aligning with its design for enhanced amphiphilicity.

Antimicrobial Activity

This compound exhibits potent activity against multidrug-resistant Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) of 2 µM. This represents a fourfold improvement over native magainin 2 (MIC = 8 µM), attributed to optimized charge distribution and hydrophobic moment.

Comparative Analysis with Magainin 2

This compound’s design incorporates substitutions at positions 10 (lysine → arginine) and 15 (valine → phenylalanine) relative to magainin 2. These modifications enhance membrane insertion kinetics, as demonstrated by molecular dynamics simulations showing preferential binding to lipopolysaccharide (LPS) layers in Gram-negative bacteria.

Challenges and Optimization

Synthesis Yield and Scalability

The overall yield of this compound after SPPS and purification is ~15%, limited by side reactions during HF cleavage. Recent advances in microwave-assisted SPPS and flow chemistry could potentially improve yields to >30% while reducing cycle times.

Stability in Biological Matrices

This compound demonstrates reduced susceptibility to proteolytic degradation compared to magainin 2, with a plasma half-life of 12 hours (vs. 2 hours for magainin 2). This stability is critical for in vivo applications, though further PEGylation studies are warranted to enhance pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

L-Serinamide, glycyl-L-isoleucylglycyl-L-lysyl-L-phenylalanyl-L-leucyl-L-histidyl-L-alanyl-L-alanyl-L-lysyl-L-lysyl-L-phenylalanyl-L-alanyl-L-lysyl-L-alanyl-L-phenylalanyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-asparaginyl- can undergo various chemical reactions, including:

Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

Reduction: Reduction of disulfide bonds if present.

Substitution: Amino acid side chains can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Nucleophilic reagents under mild conditions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Antimicrobial Activity

Broad-Spectrum Antibacterial Properties

Magainin B is renowned for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that it disrupts bacterial cell membranes by forming pores, leading to cell lysis. This mechanism has been extensively studied, revealing that magainin can form larger pores compared to other peptides like alamethicin, suggesting a unique mode of action that may enhance its efficacy against resistant strains of bacteria .

Case Study: Pexiganan

Pexiganan, a synthetic derivative of this compound, has been evaluated in clinical trials for treating infected diabetic foot ulcers. Results indicated significant antibacterial activity against various pathogens, showcasing its potential as a topical antimicrobial agent . The clinical relevance of magainin derivatives is underscored by their ability to remain effective in environments rich in microbes.

Drug Delivery Enhancement

Transdermal Delivery Applications

This compound has shown promise as a transdermal drug delivery enhancer. Studies indicate that it can disrupt the lipid structure of the stratum corneum, thereby increasing skin permeability. For instance, one study demonstrated that a magainin formulation increased skin permeability to fluorescein by 47-fold . This property is particularly beneficial for delivering larger therapeutic molecules that typically struggle to penetrate skin barriers.

Mechanistic Insights

The mechanism behind this enhanced permeability involves magainin's ability to insert into lipid bilayers and disrupt their integrity. Fourier-transform infrared spectroscopy and X-ray diffraction analyses have confirmed structural changes in skin lipids upon exposure to magainin formulations . This disruption facilitates the transport of drugs through multiple bilayers, which is crucial for effective transdermal delivery.

Potential Therapeutic Applications

Cancer Treatment

Emerging research suggests that this compound may have applications in cancer therapy. Its ability to selectively target and disrupt cancer cell membranes opens avenues for developing novel anticancer agents. Studies have indicated that magainin analogs can induce apoptosis in tumor cells while sparing normal cells .

Contraceptive Use

This compound also exhibits sperm immobilizing activity, indicating its potential as a contraceptive agent. Research has shown that it can effectively immobilize sperm in various mammalian species . This property could be harnessed for developing new contraceptive methods.

Summary Table of Applications

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous AMPs

| Property | This compound | Cecropin A | Melittin |

|---|---|---|---|

| Source | Xenopus laevis | Hyalophora cecropia | Apis mellifera |

| Length (AA) | 23 | 37 | 26 |

| Net Charge | +4 | +7 | +6 |

| Primary Mechanism | Pore formation | Membrane disruption | Membrane lysis |

| Antimicrobial Spectrum | Gram-negative > Gram-positive | Broad-spectrum | Broad-spectrum |

| Hemolytic Activity | Moderate | Low | High |

Data derived from comparative studies on peptide-membrane interactions .

Mechanistic Differences

- This compound : Forms transient pores in microbial membranes via the "Shai-Matsuzaki-Huang" model, where peptides align perpendicularly to the membrane surface, inducing curvature and leakage .

- Cecropin A : Utilizes a "carpet" mechanism, covering the membrane surface before penetrating and disrupting lipid packing .

- Melittin : Causes irreversible membrane lysis via strong hydrophobic interactions, leading to complete bilayer disintegration .

Efficacy and Toxicity

Antimicrobial Activity :

- This compound shows higher specificity for Gram-negative bacteria (e.g., E. coli MIC: 2–8 µg/mL) compared to Gram-positive species (MIC: 16–32 µg/mL) .

- Cecropin A exhibits broader efficacy (MIC: 1–4 µg/mL for both Gram-negative and Gram-positive bacteria) due to its higher positive charge .

- Melittin demonstrates potent activity (MIC: 0.5–2 µg/mL) but significant hemolysis (HC₅₀: 5–10 µg/mL) .

Cytotoxicity :

Research Findings and Limitations

Key Studies

- This compound vs. Cecropin A : A 2020 study demonstrated that Cecropin A’s longer helix and higher charge enable deeper membrane penetration, explaining its superior efficacy against Staphylococcus aureus .

- This compound vs. Melittin : Melittin’s strong hydrophobicity correlates with both its antimicrobial potency and toxicity, limiting clinical applications .

Limitations in Current Knowledge

- Standardized protocols for assessing hemolytic activity are lacking, leading to variability in reported HC₅₀ values .

Biological Activity

Magainin B is a cationic antimicrobial peptide originally derived from the skin of the African clawed frog, Xenopus laevis. This peptide has garnered significant attention in biomedical research due to its potent antimicrobial properties and unique mechanisms of action. This article explores the biological activity of this compound, including its interactions with microbial membranes, its mechanisms of action, and recent findings from various studies.

This compound is characterized by its amphipathic structure, which allows it to interact effectively with lipid membranes. The peptide's hydrophobic and hydrophilic regions facilitate its insertion into microbial membranes, leading to membrane disruption.

- Membrane Interaction : this compound interacts with lipid bilayers through a mechanism described by the "carpet model," where the peptide aligns parallel to the membrane surface at lower concentrations, ultimately leading to membrane lysis at higher concentrations .

- Pore Formation : Research indicates that this compound can induce pore formation in membranes. Studies utilizing neutron scattering have demonstrated that pores formed by Magainin are larger than those created by other peptides like alamethicin, suggesting a unique toroidal model where the lipid bilayer bends back on itself .

- Synergistic Effects : When combined with other antimicrobial peptides such as PGLa, this compound exhibits synergistic effects, enhancing its antimicrobial efficacy against various bacterial strains, including E. coli and Staphylococcus aureus .

Antimicrobial Activity

The antimicrobial activity of this compound has been extensively studied, revealing its effectiveness against a broad spectrum of pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported to be around 2.31 mM against E. coli, indicating its potent activity .

- Comparison with Other Peptides : In comparative studies, this compound has shown superior activity when used in conjunction with other peptides like PGLa, demonstrating a reduced MIC in mixed formulations (0.98 mM) compared to individual peptides .

Table 1: Antimicrobial Activity of this compound Compared to Other Peptides

| Peptide | MIC (mM) 50 | Slope (m) | G max |

|---|---|---|---|

| Magainin 2 | 2.31 ± 0.52 | 1.11 ± 0.10 | 1.15 ± 0.07 |

| PGLa | 2.32 ± 0.04 | 1.98 ± 0.09 | 1.05 ± 0.06 |

| Mix (1:1) | 0.98 ± 0.05 | 11.8 ± 5.3 | 1.06 ± 0.12 |

Case Studies and Research Findings

Recent studies have provided deeper insights into the biological activity of this compound:

- Biophysical Characterization : Advanced techniques such as solid-state NMR spectroscopy have been employed to study the interaction dynamics between this compound and lipid membranes, revealing significant changes in membrane curvature and lipid order parameters upon peptide binding .

- Structural Plasticity : The ability of membranes to adapt structurally in response to peptide interactions has been highlighted in research using phase diagrams that account for variations in peptide concentration and membrane composition .

- Clinical Potential : Given its potent antimicrobial properties, there is ongoing research into the clinical applications of this compound and its derivatives in treating infections caused by antibiotic-resistant bacteria .

Q & A

Q. How should researchers design experiments to investigate Magainin B’s antimicrobial mechanism while ensuring reproducibility?

- Methodological Answer : Experimental design must include:

- Primary data generation (e.g., minimum inhibitory concentration [MIC] assays against Gram-negative/positive bacteria) combined with secondary data validation (literature comparisons) .

- Detailed protocols for peptide synthesis, purification (e.g., HPLC), and characterization (mass spectrometry, NMR) in the main manuscript, with extended datasets (e.g., raw MIC values, growth curves) in supplementary materials .

- Explicit inclusion of controls (e.g., solvent-only, known antimicrobials) and replication across biological/technical triplicates to address variability .

Q. What criteria should guide the selection of this compound concentrations for in vitro membrane permeability assays?

- Methodological Answer :

- Base concentrations on physiological relevance (e.g., MIC values from prior studies) and dose-response curves to identify thresholds for membrane disruption .

- Use fluorescent probes (e.g., SYTOX Green) to quantify permeability, with data normalized to positive/negative controls. Report uncertainties (e.g., standard deviations) and statistical significance (p-values adjusted via Bonferroni correction for multiple comparisons) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound analogs?

- Methodological Answer :

- Analytical chemistry methods :

- HPLC (>95% purity threshold) with retention time matching literature standards .

- Mass spectrometry (MALDI-TOF/ESI-MS) to confirm molecular weight .

- Circular dichroism to verify α-helical conformation in membrane-mimetic environments (e.g., SDS micelles) .

- Cross-reference synthetic protocols with established procedures in peer-reviewed studies to ensure reproducibility .

Advanced Research Questions

Q. How should contradictory data on this compound’s cytotoxicity toward mammalian cells be analyzed?

- Methodological Answer :

- Apply principal contradiction analysis : Identify whether cytotoxicity arises from methodological variability (e.g., cell line differences, serum interference) or intrinsic peptide properties (e.g., charge, hydrophobicity) .

- Compare datasets using meta-analysis frameworks : Normalize cytotoxicity metrics (e.g., IC50) across studies, adjust for confounding factors (e.g., assay type, exposure time), and apply false discovery rate (FDR) controls to minimize Type I errors .

Q. What statistical approaches are optimal for evaluating this compound’s synergistic effects with conventional antibiotics?

- Methodological Answer :

- Use fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5), additivity (0.5–1), or antagonism (>1) .

- Apply mixed-effects models to account for inter-experiment variability and report 95% confidence intervals. Validate findings through bootstrapping or permutation tests .

Q. How can researchers resolve discrepancies in this compound’s reported hemolytic activity across studies?

- Methodological Answer :

- Conduct sensitivity analyses to test variables influencing hemolysis:

- Erythrocyte source (human vs. animal) and storage conditions .

- Assay parameters (incubation time, peptide-to-lipid ratios) .

- Use Bland-Altman plots to quantify bias between datasets and identify systematic errors .

Q. What strategies optimize the in vivo stability of this compound without compromising antimicrobial efficacy?

- Methodological Answer :

- Structure-activity relationship (SAR) studies :

- Introduce D-amino acids or pegylation to reduce protease susceptibility .

- Test analogs in serum stability assays (e.g., half-life in human plasma) and correlate with MIC values .

- Use pharmacokinetic modeling to predict optimal dosing intervals and tissue distribution .

Data Integrity & Literature Synthesis

Q. How should researchers address limitations in this compound’s existing computational modeling data?

- Methodological Answer :

- Validate molecular dynamics (MD) simulations with experimental corroboration (e.g., NMR structure, membrane perturbation assays) .

- Report force field parameters, solvent models, and simulation timescales to enable replication .

Q. What frameworks ensure robust integration of historical and emerging data on this compound’s mechanism?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.